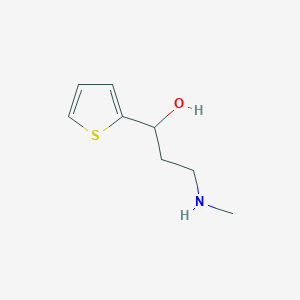
2-Amino-4,6-dichloropyridine
Descripción general
Descripción
2-Amino-4,6-dichloropyridine: is a heterocyclic organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an amino group at position 2
Aplicaciones Científicas De Investigación
2-Amino-4,6-dichloropyridine has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives, such as 2-amino-4,6-dichloropyridine, are often used in the synthesis of various bioactive compounds .
Mode of Action
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This property allows them to undergo substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups .
Biochemical Pathways
It’s known that pyrimidine derivatives can be involved in a variety of biochemical processes due to their structural similarity to natural pyrimidines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemical species . .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can undergo aromatic nucleophilic substitution reactions . The products of these reactions are amination, solvolysis, and condensation processes . These reactions are influenced by the structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Molecular Mechanism
It is known that halogenated pyrimidines like 2-Amino-4,6-dichloropyridine can incorporate nucleophiles regioselectively via S N Ar reaction . This suggests that this compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method starts with 2,6-dichloropyridine, which undergoes nitration followed by reduction to introduce the amino group at position 2 . Another approach involves the nucleophilic substitution of 2,6-dichloropyridine with ammonia or amines under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where pyridine is chlorinated using chlorine gas in the presence of a catalyst. The resulting 2,6-dichloropyridine is then subjected to further reactions to introduce the amino group. This method is efficient and cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amino groups.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation: Reagents such as hydrogen peroxide or nitric acid are employed for oxidation reactions.
Major Products Formed
Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Schiff Bases: Formed through condensation reactions with aldehydes and ketones.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler derivative with only one chlorine atom, used in the synthesis of pharmaceuticals and agrochemicals.
4,6-Dichloropyrimidine: A structurally similar compound with a pyrimidine ring, used in the synthesis of various heterocyclic compounds.
2-Amino-4,6-dichloropyrimidine: Similar in structure but with a pyrimidine ring, used in medicinal chemistry and materials science.
Uniqueness
2-Amino-4,6-dichloropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4,6-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJMDETXSYICGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415706 | |
| Record name | 2-Amino-4,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-24-7 | |
| Record name | 4,6-Dichloro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-4,6-dichloropyridine interact with cotton fabric to achieve anti-pilling effects?
A1: The research paper focuses on the grafting of chloropyrimidine compounds, including ADP, onto the cotton fabric. While the specific interaction mechanism of ADP isn't detailed, the study suggests that these compounds react with the hydroxyl groups present in cellulose, the main component of cotton. This grafting process likely forms covalent bonds between ADP and the cotton fibers []. This modification is believed to alter the surface properties of the fabric, reducing fiber friction and preventing the formation of pills – small, unsightly balls of tangled fibers that commonly occur on cotton textiles due to wear and tear.
Q2: What are the analytical techniques used to confirm the successful grafting of this compound onto the cotton fabric?
A2: The research utilized several analytical techniques to characterize the modified cotton fabric and confirm the grafting of chloropyrimidine compounds like ADP. These techniques included:
- X-ray diffraction (XRD): XRD analyzes the crystalline structure of materials. By comparing the XRD patterns of treated and untreated cotton, researchers can identify any structural changes caused by the grafting of ADP, which could further confirm its presence and influence on the fabric's properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)












